

Commercial availability of 4-Chloro-2-iodopyridine

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Compound of Interest

Compound Name: 4-Chloro-2-iodopyridine

Cat. No.: B149840

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An In-depth Technical Guide to **4-Chloro-2-iodopyridine**: Commercial Availability, Synthesis, and Application

Authored by a Senior Application Scientist

Abstract

4-Chloro-2-iodopyridine is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science research. Its value is derived from the strategically positioned and differentially reactive halogen substituents on the pyridine core. The carbon-iodine bond at the C-2 position offers a reactive site for facile palladium-catalyzed cross-coupling reactions, while the more robust carbon-chlorine bond at the C-4 position allows for subsequent, more forceful transformations or can be retained as a key pharmacophoric element. This guide provides an in-depth analysis of the commercial availability of **4-Chloro-2-iodopyridine**, outlines a standard laboratory-scale synthesis protocol, details its critical applications in Suzuki-Miyaura and Sonogashira couplings, and summarizes essential safety and handling procedures. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Compound Identification and Physicochemical Properties

A comprehensive understanding of the fundamental properties of **4-Chloro-2-iodopyridine** is essential for its effective use in synthesis, including handling, reaction setup, and purification. Key identifying and physical data are consolidated below.

Property	Value	Source
CAS Number	22918-03-2	[1][2]
Molecular Formula	C ₅ H ₃ ClIN	[1][2]
Molecular Weight	239.44 g/mol	[1][2]
IUPAC Name	4-chloro-2-iodopyridine	[2]
Appearance	White to light yellow powder or crystals	[3][4][5]
Melting Point	42-43 °C	[3][5]
SMILES	<chem>C1=CN=C(C=C1Cl)I</chem>	[2]
InChI Key	GGGYBMCVKQXJBU-UHFFFAOYSA-N	[2]

Commercial Availability and Procurement

4-Chloro-2-iodopyridine is readily available from a variety of fine chemical suppliers, catering to needs ranging from academic research to industrial-scale synthesis. When procuring this reagent, researchers should prioritize high purity (typically ≥95%) to ensure reproducibility and minimize side reactions in sensitive catalytic processes. The following table provides a comparative overview of offerings from several prominent suppliers.

Supplier	Product Number	Purity	Available Quantities	Price (USD)
ChemUniverse	P56167	95%	100mg, 250mg, 1g, Bulk	\$45.00 (100mg), \$143.00 (1g)[1]
Sigma-Aldrich (AldrichCPR)	188057-56-9 (related structure)	Not specified	Gram scale	\$681.00 (1g)[6]
Chem-Impex	153034-86-7 (Isomer)	≥ 98% (GC)	1g, 5g, 25g, 100g, 250g	\$18.53 (1g), \$175.86 (25g)[3]
TCI Chemicals	C2089 (Isomer)	>98.0% (GC)	Inquire	Request Quote[4]
Apollo Scientific (via Dabos)	OR5643-25G (Isomer)	Not specified	25g	\$44.53 (25g)[7]

Note: Pricing and availability are subject to change. Some suppliers list the isomeric 2-Chloro-4-iodopyridine; researchers must verify the CAS number (22918-03-2 for **4-Chloro-2-iodopyridine**) before purchase. Bulk quotes are typically available upon request.

Synthesis of 4-Chloro-2-iodopyridine

While commercially available, an in-house synthesis may be required for large-scale needs or for the preparation of specialized analogs. A common and effective method involves the direct iodination of a corresponding chloropyridine precursor. The protocol described here is based on established electrophilic aromatic substitution methodologies for pyridines.[8]

Detailed Experimental Protocol: Iodination of 4-Chloropyridine

Objective: To synthesize **4-Chloro-2-iodopyridine** via electrophilic iodination of 4-Chloropyridine.

Materials:

- 4-Chloropyridine (1.0 eq)

- N-Iodosuccinimide (NIS) (1.2 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Aqueous sodium thiosulfate solution (10% w/v)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

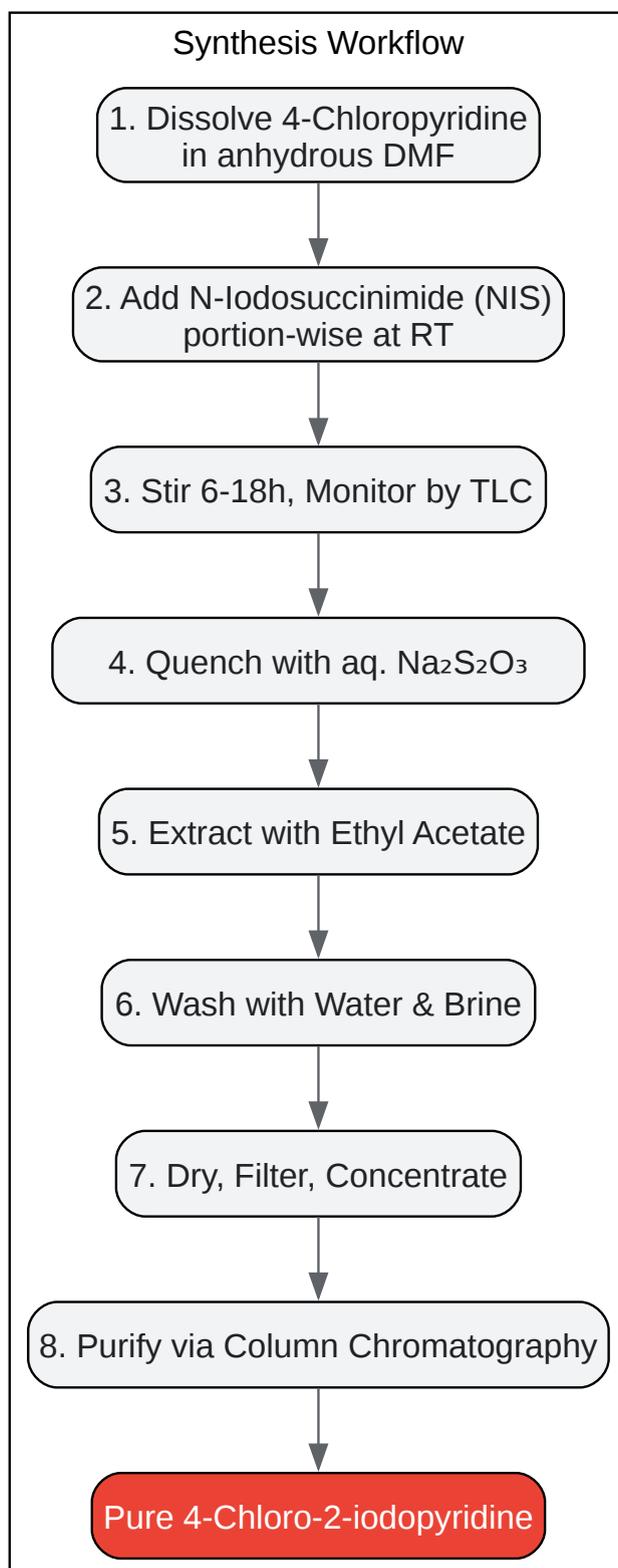
- **Reaction Setup:** In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloropyridine (1.0 eq) in anhydrous DMF.
- **Addition of Iodinating Agent:** To the stirred solution, add N-Iodosuccinimide (1.2 eq) portion-wise at room temperature. The reaction is typically exothermic and may require occasional cooling with a water bath.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 6-18 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution to quench any excess iodine.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure **4-Chloro-2-iodopyridine**.

Causality and Justification:

- Choice of Iodinating Agent: NIS is selected as it is an effective and relatively safe electrophilic iodine source that is soluble in many organic solvents.[8]
- Solvent: DMF is used to solubilize the pyridine starting material and the NIS reagent, facilitating the reaction.
- Quenching: Sodium thiosulfate is a reducing agent that neutralizes unreacted iodine, preventing it from complicating the purification process.

Synthesis Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of **4-Chloro-2-iodopyridine**.

Key Applications in Cross-Coupling Reactions

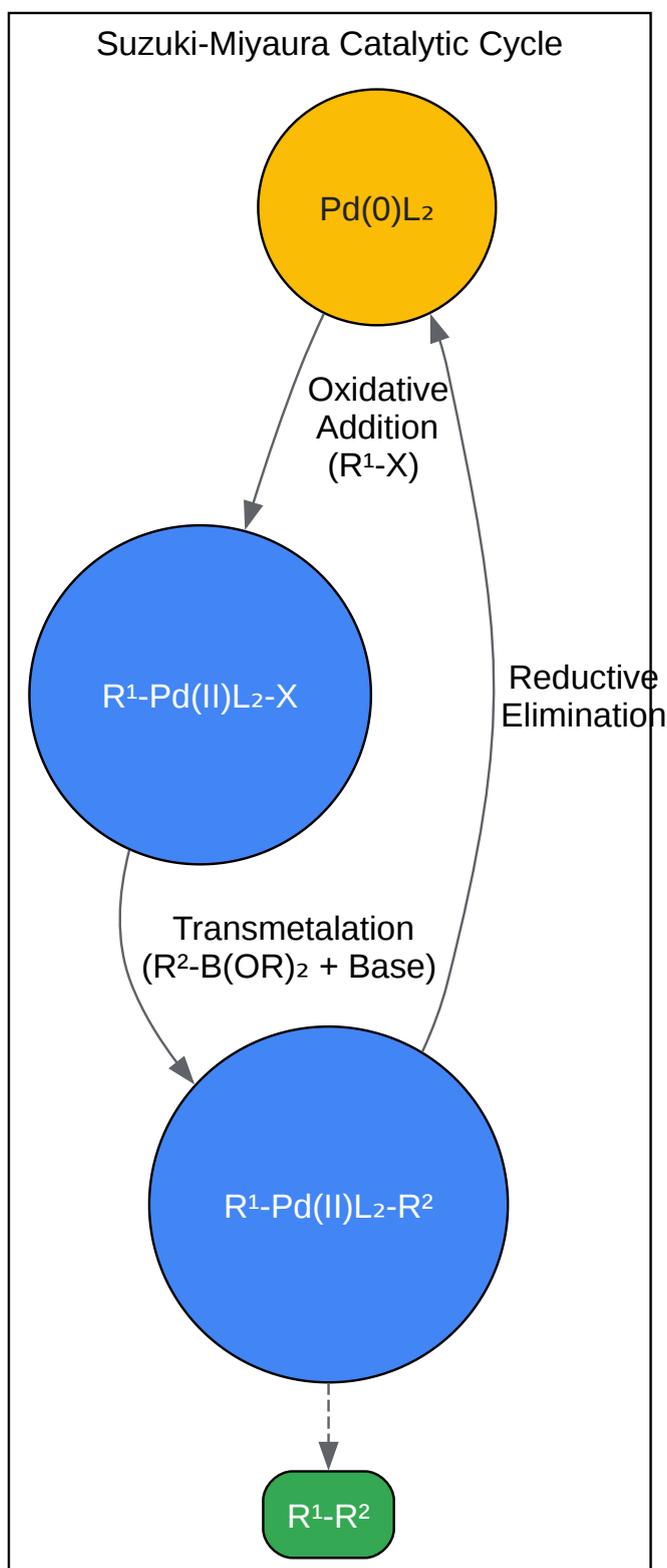
The synthetic utility of **4-Chloro-2-iodopyridine** is dominated by its application in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for highly regioselective functionalization at the C-2 position.^{[9][10][11]} This differential reactivity is the cornerstone of its use as a versatile scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organohalide and a boronic acid or ester.^{[12][13][14]} With **4-Chloro-2-iodopyridine**, this reaction proceeds selectively at the C-2 position, enabling the synthesis of 2-aryl- or 2-vinyl-4-chloropyridines. These products are valuable intermediates in the development of kinase inhibitors and other targeted therapies.^{[15][16]}

Generalized Protocol for Suzuki-Miyaura Coupling:

- **Reagent Assembly:** To a microwave vial or Schlenk flask, add **4-Chloro-2-iodopyridine** (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of dioxane and water.
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- **Heating:** Heat the reaction mixture to 80-120 °C for 2-12 hours, monitoring by TLC or LC-MS.
- **Work-up and Purification:** After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by chromatography to yield the 2-substituted-4-chloropyridine product.^[17]



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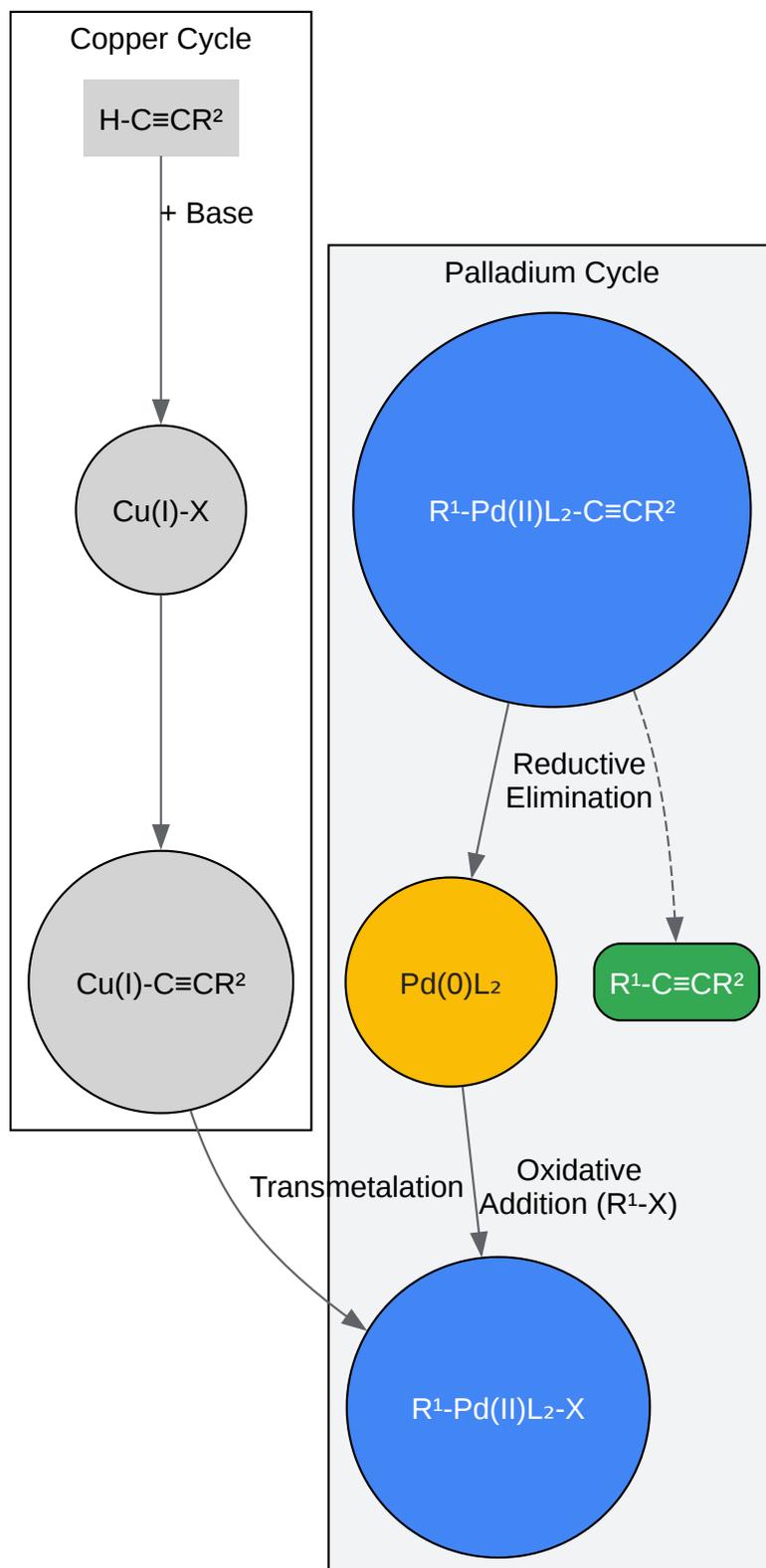
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.^{[18][19][20]} This reaction allows for the introduction of an alkynyl moiety at the C-2 position of **4-Chloro-2-iodopyridine**, producing 4-chloro-2-alkynylpyridines. These structures are prevalent in organic materials and serve as precursors for more complex pharmaceutical scaffolds.^[11]

Generalized Protocol for Sonogashira Coupling:

- **Reagent Assembly:** In a Schlenk flask under an inert atmosphere, combine **4-Chloro-2-iodopyridine** (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), a copper co-catalyst (e.g., CuI, 0.05 eq), and a suitable solvent like DMF or THF.
- **Addition of Reagents:** Add the terminal alkyne (1.1-1.3 eq) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).
- **Reaction Conditions:** Stir the mixture at room temperature to 60 °C until the starting material is consumed, as indicated by TLC or LC-MS analysis.
- **Work-up and Purification:** Upon completion, filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and partition the residue between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.^[9]



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Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Safety, Handling, and Storage

As with all laboratory chemicals, **4-Chloro-2-iodopyridine** must be handled with appropriate safety precautions. Users must consult the Safety Data Sheet (SDS) provided by their specific supplier before handling.^{[21][22][23]} The information below is a summary and not a substitute for a full SDS.

Category	Recommendation
Personal Protective Equipment (PPE)	Wear impervious gloves, safety glasses with side-shields conforming to EN166, and a lab coat. ^[21]
Handling	Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood. ^{[21][22]}
Hazard Statements (Representative)	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). ^{[23][24][25]}
Precautionary Statements (Representative)	P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). ^{[21][23]}
Storage	Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light. ^{[21][22]}
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. ^[21]

Conclusion

4-Chloro-2-iodopyridine stands out as a highly valuable and versatile building block for synthetic chemistry. Its commercial availability from multiple suppliers makes it an accessible starting material for a wide range of research and development activities. The compound's key strength lies in the differential reactivity of its C-I and C-Cl bonds, which enables a predictable and regioselective strategy for constructing complex 2,4-disubstituted pyridine derivatives. Through cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings, researchers can efficiently generate novel molecular architectures, accelerating the discovery of new pharmaceuticals and advanced organic materials. Proper understanding of its properties, synthetic utility, and safety protocols is paramount to fully leveraging the potential of this indispensable chemical intermediate.

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